6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one
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Overview
Description
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one is a pyrimidine derivative with significant importance in various fields of scientific research This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dihydroxypyrimidine with formaldehyde and ammonia. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as aldehydes, carboxylic acids, and substituted amines.
Scientific Research Applications
6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the study of nucleic acids and their analogs, as pyrimidine is a fundamental component of DNA and RNA.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can mimic or interfere with the natural pyrimidine bases in nucleic acids, affecting processes such as DNA replication and transcription. The compound’s ability to form hydrogen bonds and participate in base pairing makes it a valuable tool in molecular biology research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 6-Amino-2-mercapto-4-pyrimidinol
- 6-Amino-2-thiouracil
Comparison
Compared to similar compounds, 6-Amino-2-(hydroxymethyl)pyrimidin-4(1H)-one is unique due to the presence of the hydroxymethyl group at position 2. This functional group enhances its reactivity and potential for forming derivatives. Additionally, the compound’s specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-amino-2-(hydroxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2/c6-3-1-5(10)8-4(2-9)7-3/h1,9H,2H2,(H3,6,7,8,10) |
InChI Key |
XIJVRNUPXOYUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)CO)N |
Origin of Product |
United States |
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